Piperidine-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2S/c6-10(8,9)7-4-2-1-3-5-7/h1-5H2,(H2,6,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKRMXAWABTWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70298659 |

Source

|

| Record name | 1-Piperidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-90-1 |

Source

|

| Record name | 1-Piperidinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70298659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

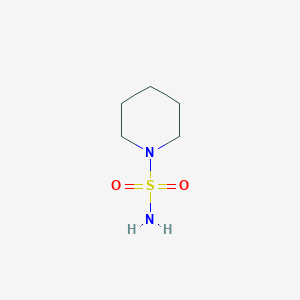

Piperidine-1-sulfonamide chemical structure and IUPAC name

This guide provides a comprehensive overview of Piperidine-1-sulfonamide, detailing its chemical structure, IUPAC name, physicochemical properties, and a general synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Nomenclature

This compound is a chemical compound featuring a piperidine ring linked to a sulfonamide group. The sulfonamide group is attached to the nitrogen atom of the piperidine ring.

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₁₂N₂O₂S[1]

-

CAS Number: 4108-90-1[1]

-

Synonyms: 1-Piperidinesulfonamide, 1-Sulfamoylpiperidine[1]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 164.23 g/mol | [1] |

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 164.06194880 Da | [1] |

| Topological Polar Surface Area | 71.8 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 188 | [1] |

Experimental Protocols: General Synthesis

The synthesis of this compound can be achieved through the reaction of piperidine with a suitable sulfamoylating agent. A general protocol, adapted from similar sulfonamide syntheses, is outlined below.[2]

Objective: To synthesize this compound.

Materials:

-

Piperidine

-

Sulfamoyl chloride (or a related sulfamoylating agent)

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine (TEA) as a base

-

Diluted hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

-

Addition of Sulfamoylating Agent: Cool the mixture in an ice bath. Slowly add a solution of sulfamoyl chloride (1 equivalent) in anhydrous dichloromethane to the flask with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Applications in Research and Development

Piperidine and sulfonamide moieties are important pharmacophores in medicinal chemistry.[3] The piperidine ring is a prevalent nitrogen-containing heterocycle in FDA-approved drugs.[3] Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial properties.[3] The combination of these two groups in this compound and its derivatives makes them interesting candidates for drug discovery programs, particularly in the development of new therapeutic agents.[4] Research has explored derivatives of piperidine sulfonamides for various applications, including their potential as antibacterial and anti-diabetic agents.[3][4]

References

- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Piperidine-1-sulfonamide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidine-1-sulfonamide, a heterocyclic amine, and the broader class of piperidine-containing sulfonamides. This document consolidates essential chemical data, outlines experimental protocols for synthesis and analysis, and explores the significant biological activities of these compounds, making it an essential resource for professionals in drug discovery and development.

Core Molecular Data

This compound is a well-defined chemical entity with the following key identifiers and properties. This data is crucial for accurate experimental design and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂S | [1] |

| Molecular Weight | 164.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4108-90-1 | [1] |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)N | |

| InChI Key | FLKRMXAWABTWSH-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of piperidine-sulfonamide derivatives typically involves the reaction of a piperidine-containing molecule with a sulfonyl chloride in the presence of a base. This general approach can be adapted to produce a wide array of derivatives for structure-activity relationship (SAR) studies.

General Synthesis of Piperidine-Sulfonamide Derivatives

A common and effective method for the synthesis of sulfonamide derivatives incorporating a piperidine moiety involves the reaction of a piperidine precursor with a suitable sulfonyl chloride.[2][3]

Reaction:

Piperidine Derivative + Sulfonyl Chloride --(Base)--> Piperidine-Sulfonamide Derivative

Experimental Protocol:

-

Dissolution: Dissolve the piperidine-containing starting material (1 equivalent) in an appropriate aprotic solvent, such as dichloromethane, under inert atmosphere.

-

Addition of Sulfonyl Chloride: To this solution, add the desired sulfonyl chloride (1 equivalent).

-

Base Addition: Introduce a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the reaction mixture to scavenge the HCl byproduct.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[3]

Analytical Characterization

The synthesized compounds are typically characterized using a suite of analytical techniques to confirm their structure and purity. These methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to assess the purity of the final compound.[4][5]

Biological Activity and Therapeutic Potential

The piperidine ring is a prevalent structural motif in many FDA-approved drugs, and its incorporation into sulfonamide scaffolds has yielded compounds with a wide range of biological activities.[6] Sulfonamides, as a class, are well-known for their antimicrobial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[6][7]

The biological significance of piperidine-sulfonamide derivatives extends beyond antibacterial action, with studies reporting potential applications in several therapeutic areas:

-

Antiviral Agents: Certain sulfonamide derivatives containing heterocyclic moieties have demonstrated antiviral properties.[2]

-

Anti-diabetic Agents: Inhibition of dipeptidyl peptidase-IV (DPP-IV) has been identified as a promising approach for the treatment of type 2 diabetes, and piperidine-sulfonamide derivatives have shown potent inhibitory activity against this enzyme.[8]

-

Antitumor Agents: Some sulfonamide analogues have been investigated as potent and orally active antitumor agents.[9]

-

Bactericides for Plant Diseases: Novel sulfonamide derivatives with a piperidine moiety have been developed as bactericides to manage plant bacterial diseases, showing excellent in vitro antibacterial potency against pathogens like Xanthomonas oryzae.[6][7][10]

Mechanism of Action: Folate Synthesis Inhibition

A primary mechanism of action for the antibacterial effects of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and repair in bacteria. By blocking this pathway, sulfonamides impede bacterial growth and replication.

Caption: Competitive inhibition of dihydropteroate synthase by piperidine-sulfonamides.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Their straightforward synthesis, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of these promising molecules.

References

- 1. 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

- 6. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Synthesis of Piperidine-1-sulfonamide Starting Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine-1-sulfonamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and its ability to engage in key biological interactions. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound and its derivatives, intended to serve as a practical resource for researchers in drug discovery and development. This document details common synthetic routes, presents quantitative data in accessible tables, provides explicit experimental protocols, and visualizes key reaction pathways.

Core Synthetic Strategies

The synthesis of piperidine-1-sulfonamides generally involves the reaction of a piperidine derivative with a suitable sulfonylating agent. The choice of starting materials and reaction conditions can be tailored to introduce a variety of substituents on both the piperidine ring and the sulfonamide nitrogen, allowing for extensive structure-activity relationship (SAR) studies. Key synthetic approaches include the direct N-sulfonylation of piperidine, the use of protected piperidine intermediates, and multi-step sequences for the preparation of more complex analogues.

Direct N-Sulfonylation of Piperidine

The most straightforward method for the synthesis of this compound involves the direct reaction of piperidine with a sulfonyl chloride in the presence of a base. This method is often employed for the preparation of N-aryl or N-alkylsulfonylpiperidines.

A general representation of this reaction is the coupling of a secondary amine, such as piperidine or its derivatives, with a sulfonyl chloride. For instance, novel sulfonamide derivatives have been synthesized by reacting 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) with various sulfonyl chlorides in dichloromethane to yield the corresponding N-sulfonylated products.[1]

Synthesis via Protected Piperidine Intermediates

To achieve regioselectivity and introduce functionality at other positions of the piperidine ring, the use of protecting groups is a common and effective strategy. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability and ease of removal under acidic conditions.[2] N-Boc-piperidine derivatives, such as N-Boc-piperidine-3-carboxylic acid and 4-amino-1-Boc-piperidine, serve as versatile starting materials.[3][4]

The synthesis of N-Boc-piperazine, a related heterocyclic starting material, can be achieved through several routes, including the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) or a multi-step synthesis starting from diethanolamine.[2][5] These methods can be adapted for the synthesis of N-Boc-piperidine.

For example, a series of novel sulfonamides were derived from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid through amide coupling with substituted sulfonyl chlorides.[4] Similarly, various sulfonamide derivatives were prepared starting from 4-amino-1-Boc-piperidine, which was reacted with different sulfonyl chlorides, followed by deprotection and further functionalization.[3]

Tabulated Quantitative Data

The following tables summarize quantitative data for the synthesis of representative this compound derivatives, providing a comparative overview of different synthetic approaches.

| Entry | Piperidine Starting Material | Sulfonylating Agent | Product | Yield (%) | Reference |

| 1 | 1-(2,3,4-trimethoxybenzyl)piperazine | Methanesulfonyl chloride | 1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | - | [1] |

| 2 | 1-(2,3,4-trimethoxybenzyl)piperazine | Benzenesulfonyl chloride | 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | 95 | [1] |

| 3 | 4-Amino-1-Boc-piperidine | 2-(Trifluoromethyl)benzenesulfonyl chloride | Intermediate for further synthesis | - | [3] |

| 4 | Ethyl piperidine-4-carboxylate | 4-Sulfamoylbenzoyl chloride (generated in situ) | Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate | 77 | [6] |

| 5 | (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid | - (coupled with an amine) | (S)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-(tert-butoxycarbonyl)piperidine-2-carboxamide | - | [7] |

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations described in the literature.

General Procedure for the N-Sulfonylation of a Substituted Piperazine[1]

To a solution of the substituted piperazine (1 mmol) in dichloromethane, the corresponding sulfonyl chloride (1 mmol) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired sulfonamide derivative.

Synthesis of Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate[6]

A mixture of 4-(aminosulfonyl)benzoic acid (20 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (22 mmol), and 1-hydroxybenzotriazole (HOBt) (20 mmol) is dissolved in anhydrous acetonitrile (100 mL). The resulting mixture is stirred at room temperature for 30 minutes. Ethyl isonipecotate (20 mmol) is then added, and the mixture is stirred for an additional 12 hours at room temperature. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate (30 mL). The organic layer is washed sequentially with water (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), 10% aqueous citric acid (2 x 10 mL), and brine (2 x 10 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is triturated with isopropyl ether to yield the solid product, which is collected by filtration.

Synthesis of N-Substituted Piperidine-1-sulfonamides via Deprotection and Sulfonylation[3]

A common multi-step synthesis involves the initial reaction of a Boc-protected piperidine derivative with a sulfonyl chloride. The Boc group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine, which can then be further functionalized. For the final sulfonylation step, the deprotected piperidine intermediate is reacted with a different sulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for preparing this compound starting materials.

Caption: Direct synthesis of this compound.

Caption: Multi-step synthesis using a protected piperidine.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 6. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to Piperidine-1-sulfonamide Derivatives and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of piperidine-1-sulfonamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This document details experimental protocols, quantitative biological data, and key signaling pathways involved in their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through a multi-step process involving the coupling of a piperidine precursor with a suitable sulfonyl chloride. The following is a generalized synthetic protocol based on established literature.

General Synthetic Protocol

A common synthetic route involves the reaction of a substituted piperidine with an arylsulfonyl chloride in the presence of a base. For instance, the synthesis of N-(aryl)-piperidine-1-sulfonamide can be achieved by reacting piperidine with a substituted arylsulfonyl chloride.

A more specific example involves the synthesis of sulfonyl piperidine carboxamide derivatives from N-Boc-piperidine-3-carboxylic acid. This multi-step synthesis includes:

-

Amide Coupling: N-Boc-piperidine-3-carboxylic acid is coupled with an appropriate amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide).

-

Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed using an acid, typically 4N HCl in dioxane.

-

Sulfonylation: The deprotected piperidine derivative is then reacted with a substituted sulfonyl chloride in the presence of a base to yield the final this compound derivative.

Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

Caption: A generalized workflow for the synthesis of this compound derivatives.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound and related derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Value | Reference |

| Sulfonamide-functionalized pyridine carbothioamides | Compound 3 | A549 (Lung) | IC50 | 1.2 µM | [1] |

| MCF-7 (Breast) | IC50 | 2.5 µM | [1] | ||

| PC-3 (Prostate) | IC50 | 1.8 µM | [1] | ||

| Compound 5 | A549 (Lung) | IC50 | 2.1 µM | [1] | |

| MCF-7 (Breast) | IC50 | 3.8 µM | [1] | ||

| PC-3 (Prostate) | IC50 | 2.9 µM | [1] | ||

| N-(4-(benzyloxy)phenyl)this compound | LT16 | LNCaP (Prostate) | IC50 | < 1 µM | [2] |

| Sulfonamide Chalcone | SSC185 | SW-620 (Colorectal) | IC50 | Concentration-dependent | [3] |

Experimental Protocols for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.

-

Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells to initiate polymerization.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the fluorescence intensity over time. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathways in Anticancer Activity

Certain piperidine derivatives induce G1 phase cell cycle arrest by activating Checkpoint Kinase 1 (Chk1), a key regulator of the DNA damage response.

Caption: Piperidine derivatives can induce G1 cell cycle arrest through the ROS/ATR/Chk1 pathway.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected this compound derivatives.

| Compound Class | Derivative Example | Microorganism | Activity Metric | Value | Reference |

| Sulfonyl Piperidine Carboxamides | Compound 9a | Staphylococcus aureus | MIC | 62.5 µg/mL | [4] |

| Bacillus subtilis | MIC | 125 µg/mL | [4] | ||

| Escherichia coli | MIC | 250 µg/mL | [4] | ||

| Candida albicans | MIC | 125 µg/mL | [4] | ||

| Piperidine-based 1,2,3-triazolylacetamides | pta1 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] |

| pta2 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] | |

| pta3 | Candida auris | MIC | 0.24 - 0.97 µg/mL | [5] |

Experimental Protocol for Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

This compound derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of piperidine-based compounds.

| Compound Class | Derivative Example | Assay | Activity Metric | Value | Reference |

| Phenylpiperidine derivatives | 4-piperidino-beta-methylphenethylamine | Rat Paw Carrageenan Test | % Inhibition | Comparable to phenylbutazone | [6] |

| Piperidine-substituted triazines | Compound 5c | TNF-α Inhibition | % Inhibition | ~70% at 10 µM | [1] |

| IL-6 Inhibition | % Inhibition | ~80% at 10 µM | [1] |

Experimental Protocol for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Dosing: Administer the test compounds or a reference drug (e.g., indomethacin) orally or intraperitoneally to rats.

-

Induction of Edema: After a specific period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways in Anti-inflammatory Activity

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses. Piperidine-based inhibitors can block this pathway, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Inhibition of the p38 MAPK pathway by piperidine-based inhibitors reduces pro-inflammatory cytokine production.

Conclusion

This compound derivatives represent a versatile scaffold in medicinal chemistry with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance these promising compounds into clinical applications.

References

- 1. jocpr.com [jocpr.com]

- 2. Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)this compound Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Synthetic Sulfonamide Chalcone Induced Cell Cycle Arrest and Cell Death in Colorectal Adenocarcinoma Metastatic Cells (SW-620) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Piperidine-1-sulfonamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged scaffold in medicinal chemistry. When functionalized with a sulfonamide group at the 1-position, the resulting piperidine-1-sulfonamide core offers a unique combination of structural rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of potent and selective enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery, detailing its synthesis, diverse pharmacological applications, and the structure-activity relationships that govern its biological activity.

Synthesis of the this compound Scaffold

The fundamental approach to synthesizing this compound derivatives involves the reaction of piperidine or a substituted piperidine with a suitable sulfonyl chloride in the presence of a base. This straightforward nucleophilic substitution reaction is versatile and allows for the introduction of a wide variety of substituents on both the piperidine ring and the sulfonyl group.

A general synthetic strategy involves the coupling of a sulfonyl chloride with 4-(piperidin-1-yl)aniline.[3] More complex derivatives can be achieved through multi-step syntheses. For instance, novel sulfonamide derivatives featuring a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine core have been synthesized by reacting trimetazidine with the corresponding sulfonyl chloride in dichloromethane, followed by the addition of triethylamine.[4] Similarly, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were prepared by coupling 4-sulfamoylbenzoic acid with ethyl piperidine-4-carboxylate, followed by reaction with hydrazine and subsequent treatment with various isocyanates or isothiocyanates.

Pharmacological Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. The following sections highlight its application in targeting key enzymes and receptors, supported by quantitative data and SAR insights.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[5] Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[6] this compound derivatives have emerged as potent inhibitors of several human carbonic anhydrase (hCA) isoforms.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been shown to inhibit hCA I, II, IX, and XII at nanomolar concentrations.[1] For instance, certain benzenesulfonamido carboxamides within this series were identified as the most potent inhibitors.[1] Docking studies have suggested that the selectivity of these compounds towards tumor-associated hCA isoforms is due to favorable interactions within the active sites of hCA IX and XII.[1]

| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity vs. hCA I | Selectivity vs. hCA II |

| 6 | hCA IX | 0.9 | ~8-fold | ~4-fold |

| 11 | hCA XII | 2.7 | ~17-fold | ~13-fold |

| 13 | hCA XII | 6.7 | ~13-fold | ~6-fold |

| 16 | hCA IX | 0.8 | - | - |

| 20 | hCA IX | 0.9 | - | - |

Table 1: Inhibitory activity and selectivity of selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides against human carbonic anhydrase isoforms.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose levels.[7] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[8] Sulfonamide derivatives of piperidine have been designed and synthesized as potent DPP-IV inhibitors.[8][9] One of the most potent compounds in a reported series, compound 9a , exhibited an IC₅₀ of 41.17 nM.[8][9] Structure-activity relationship studies on 1,4-bis(phenylsulfonyl) piperazine derivatives indicated that electron-withdrawing groups, such as chlorine, on the phenyl ring enhance inhibitory activity compared to electron-donating groups like methyl.[7]

| Compound Series | Target | IC₅₀ Range | Key SAR Findings |

| Sulfonamide derivatives of pyrrolidine and piperidine | DPP-IV | 41.17 nM (for most potent) | Specific structural details of the most potent compounds are crucial for activity.[8][9] |

| 1,4-bis(phenylsulfonyl) piperazine derivatives | DPP-IV | 11.2 to 22.6 % inhibition at 100 µmol L⁻¹ | Electron-withdrawing groups (e.g., Cl) improve activity over electron-donating groups (e.g., CH₃). Meta-substitution is disfavored.[7] |

Table 2: Inhibitory activity of piperidine-sulfonamide derivatives against DPP-IV.

Antibacterial Agents

The sulfonamide moiety is a well-established pharmacophore in antibacterial drug discovery, primarily acting by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway.[1] Novel sulfonamide derivatives containing a piperidine moiety have been developed as potent bactericides against plant bacterial diseases.[1] For example, molecule C₄ exhibited an outstanding inhibitory activity toward Xanthomonas oryzae pv. oryzae (Xoo) with an EC₅₀ value of 2.02 µg/mL, significantly better than commercial agents.[1] Biochemical assays confirmed that this compound targets DHPS and also damages the bacterial cell membrane.[1]

| Compound | Target Pathogen | EC₅₀ (µg/mL) |

| A₁₀ (2-CF₃) | Xanthomonas oryzae pv. oryzae (Xoo) | 2.65 |

| A₈ (3-Br) | Xanthomonas axonopodis pv. citri (Xac) | 4.74 |

| A₁₃ (2,4-diCl) | Xanthomonas oryzae pv. oryzae (Xoo) | 6.84 |

| C₄ | Xanthomonas oryzae pv. oryzae (Xoo) | 2.02 |

Table 3: In vitro antibacterial activities of selected sulfonamide derivatives containing a piperidine moiety.[1]

Androgen Receptor (AR) Antagonists

Point mutations in the androgen receptor are a significant cause of resistance in prostate cancer therapy. A novel AR antagonist, LT16 , which incorporates an N-(4-(benzyloxy)phenyl)this compound scaffold, has been developed. This compound effectively antagonizes clinical AR mutations and suppresses the proliferation of castration- and enzalutamide-resistant prostate cancer cells. Mechanistically, LT16 disrupts AR nuclear translocation, hinders AR homodimerization, and suppresses the transcription of AR-regulated genes.

HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme for viral maturation, and its inhibition is a cornerstone of antiretroviral therapy. A series of potent HIV-1 protease inhibitors containing diverse piperidine analogues as P2-ligands and 4-substituted phenylsulfonamides as P2'-ligands have been designed. One of the most potent compounds, 22a , exhibited an IC₅₀ of 3.61 nM against the HIV-1 protease.[10]

| Compound | Target | IC₅₀ (nM) |

| 22a | HIV-1 Protease | 3.61 |

Table 4: Inhibitory activity of a piperidine-sulfonamide derivative against HIV-1 Protease.[10]

Focal Adhesion Kinase (FAK) Inhibitors

Focal adhesion kinase is a non-receptor tyrosine kinase involved in cell adhesion and migration, and its overexpression is linked to cancer progression. Sulfonamide-substituted diphenylpyrimidines have been synthesized as FAK inhibitors. Many of these compounds displayed IC₅₀ values of less than 100 nM against the FAK enzyme and effectively inhibited various cancer cell lines.

| Compound Series | Target | IC₅₀ Range (Enzyme) | IC₅₀ Range (Cell lines) |

| Sulfonamide-substituted diphenylpyrimidines | FAK | < 100 nM | < 10 µM |

Table 5: Inhibitory activity of sulfonamide-substituted diphenylpyrimidines against FAK.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which this compound derivatives exert their effects is crucial for understanding their mechanism of action and for guiding further drug development efforts.

References

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding Database [bdb99.ucsd.edu]

- 7. benchchem.com [benchchem.com]

- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Piperidine Ring: A Privileged Scaffold in Modern Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the landscape of medicinal chemistry. Its remarkable prevalence in a wide array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted biological importance of the piperidine moiety in drug design and development. It explores its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine ring in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1][2]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[3] This balance is crucial for a drug's ability to traverse biological membranes to reach its target, while also maintaining sufficient aqueous solubility for formulation and distribution in the body.[2][4] The lipophilicity can be fine-tuned through substitution on the ring.[5]

-

Metabolic Stability: The piperidine scaffold is relatively metabolically stable.[2][6] However, the positions adjacent to the nitrogen atom can be susceptible to metabolism by cytochrome P450 enzymes.[7][8] Medicinal chemists often employ strategies such as introducing blocking groups or using spirocyclic systems to enhance metabolic stability.[2][5]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Therapeutic Applications of Piperidine-Containing Pharmaceuticals

The versatility of the piperidine scaffold is reflected in its presence in drugs across a wide range of therapeutic areas. Piperidine derivatives are prominent in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer, and antimicrobial agents.[2][9][10]

Central Nervous System Disorders

Many drugs targeting the central nervous system incorporate piperidine rings.[11] This is due in part to the ability of the piperidine moiety to interact with various receptors and transporters in the brain. Examples include:

-

Antipsychotics: Drugs like Haloperidol and Risperidone feature a piperidine ring that is crucial for their interaction with dopamine and serotonin receptors.[4][12]

-

Opioid Analgesics: The piperidine core is a key structural feature of potent analgesics like Fentanyl and Meperidine.

-

ADHD Medications: Methylphenidate, a widely prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), contains a piperidine ring.[12]

-

Alzheimer's Disease: Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, incorporates a piperidine moiety.[13][14]

Oncology

Piperidine-containing compounds have emerged as a significant class of anticancer agents, targeting various aspects of cancer cell biology.[15][16] They have been shown to induce apoptosis, inhibit cell migration, and cause cell cycle arrest.[15][17][18]

Several crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3K/Akt, are regulated by piperidine-containing phytochemicals.[15][16]

-

PARP Inhibitors: A notable recent development is the creation of potent Poly(ADP-ribose) polymerase (PARP) inhibitors based on the piperidine scaffold.[17][19] These drugs have shown significant efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1]

-

Kinase Inhibitors: Many kinase inhibitors developed for cancer therapy incorporate the piperidine ring to achieve high potency and selectivity.

-

Cytotoxic Agents: Numerous synthetic piperidine derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[20][21]

Other Therapeutic Areas

The applications of piperidine-based drugs extend beyond CNS disorders and oncology. They are also found in:

-

Antihistamines: Such as Loratadine and Fexofenadine.

-

Antiviral Agents: Although less common, some antiviral drugs incorporate the piperidine scaffold.[2]

-

Antimalarial and Antimicrobial Agents: The piperidine ring is a feature in some compounds with activity against infectious diseases.[10][22]

Quantitative Data on Piperidine-Containing Pharmaceuticals

The following tables summarize key quantitative data for a selection of piperidine-containing drugs and experimental compounds, illustrating their potency and pharmacokinetic profiles.

Table 1: In Vitro Anticancer Activity of Selected Piperidine Derivatives

| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/GI₅₀ (µM) |

| Piperidine-based PARP Inhibitor (6a) | MDA-MB-436 (Breast Cancer) | Benzamide derivative | 8.56 ± 1.07[17] |

| Piperidine-based PARP Inhibitor (15d) | MDA-MB-436 (Breast Cancer) | Benzamide derivative | 6.99 ± 2.62[17] |

| Tetramethylpiperidine-phenazine (B3962) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.36 µg/ml[21] |

| Tetramethylpiperidine-phenazine (B4126) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.47 µg/ml[21] |

| Tetramethylpiperidine-phenazine (B4125) | Various Cancer Cell Lines | Tetramethylpiperidine substitution | Mean IC₅₀ of 0.48 µg/ml[21] |

| Piperidine-Dihydropyridine Hybrid | A-549 (Lung Cancer) | 3-fluoro substitution | 15.94 ± 0.201[16] |

| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast Cancer) | 3-fluoro substitution | 22.12 ± 0.213[16] |

| Piperidine Derivative 16 | 786-0 (Kidney Cancer) | N/A | 0.4 µg/mL (GI₅₀)[13] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride | A549 (Lung Cancer) | N/A | 32.43[12] |

Table 2: Pharmacokinetic Parameters of Selected FDA-Approved Piperidine-Containing Drugs

| Drug | Therapeutic Area | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) |

| Haloperidol | Antipsychotic | 60-70 | 92 | 12-38 |

| Risperidone | Antipsychotic | 70 | 90 | 3-20 |

| Methylphenidate | ADHD | 11-52 | 10-33 | 2-3 |

| Fentanyl | Analgesic | ~33 (transmucosal) | 80-85 | 3-12 |

| Donepezil | Alzheimer's Disease | 100 | 96 | 70 |

| Loratadine | Antihistamine | ~100 | 97-99 | 8.4 (parent), 28 (metabolite) |

Note: The pharmacokinetic data presented are approximate values and can vary depending on the patient and other factors.

Key Signaling Pathways and Experimental Workflows

The biological effects of piperidine-containing drugs are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new drugs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer.[3][7][20] Several piperidine-containing compounds have been shown to inhibit this pathway.[15][18]

Caption: The PI3K/Akt signaling pathway and a point of inhibition by piperidine-based drugs.

Experimental Workflow for In Vitro Drug Metabolism Study

Assessing the metabolic stability of a drug candidate is a critical step in drug discovery. The following workflow illustrates a typical in vitro drug metabolism study using liver microsomes.[6][23][24][25]

Caption: A generalized workflow for assessing the metabolic stability of piperidine derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of piperidine-containing compounds.

Synthesis of a Piperidine-Based PARP Inhibitor

This protocol describes the synthesis of novel piperidine-based benzamide derivatives as potent PARP-1 inhibitors, based on literature procedures.[17]

Materials:

-

Appropriate starting materials (e.g., substituted benzoyl chlorides, piperidine derivatives)

-

Solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

-

Reagents (e.g., Triethylamine (TEA), coupling agents like HATU)

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling: To a solution of the piperidine derivative (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM, add the substituted benzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired piperidine-based benzamide derivative.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of piperidine derivatives on cancer cell lines.[10][12][26]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Piperidine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).[10][26]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19][26]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19][26]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.[19]

Western Blot Analysis of PI3K/Akt Pathway Modulation

This protocol describes the use of Western blotting to analyze the phosphorylation status of key proteins in the PI3K/Akt pathway in response to treatment with a piperidine-containing compound.[7][27]

Materials:

-

Cancer cells treated with the piperidine derivative

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells with ice-cold RIPA buffer.[27]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[7]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Detect the protein bands using an ECL reagent and an imaging system.[27]

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The piperidine ring is an undeniably powerful and versatile scaffold in the drug designer's toolkit.[1] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is vast and continues to grow. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.[1]

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Piperidine - Wikipedia [en.wikipedia.org]

- 13. Data Sets Representative of the Structures and Experimental Properties of FDA-Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 24. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

The Therapeutic Potential of the Piperidine-1-Sulfonamide Scaffold: A Technical Guide

Introduction: The piperidine-1-sulfonamide core is a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural and electronic properties allow for precise interactions with a variety of biological targets, making it a cornerstone for the development of novel inhibitors for enzymes implicated in oncology, neurological disorders, metabolic diseases, and infectious agents. This technical guide provides an in-depth overview of the key therapeutic applications, mechanisms of action, and pharmacological data associated with this promising chemical entity. It is intended for researchers, scientists, and drug development professionals seeking to leverage the this compound scaffold in their therapeutic programs.

Anticancer Applications

Derivatives of this compound have emerged as potent agents in oncology, targeting various hallmarks of cancer. Key strategies include the induction of oxidative stress, modulation of hormone signaling pathways, and disruption of cytoskeletal dynamics.

Mechanism of Action: Androgen Receptor Antagonism

In prostate cancer, the androgen receptor (AR) is a critical driver of tumor growth and proliferation. This compound derivatives have been developed as potent AR antagonists. These compounds competitively bind to the ligand-binding domain (LBD) of the AR, preventing its activation by endogenous androgens like dihydrotestosterone (DHT). This inhibition disrupts the downstream signaling cascade, which includes receptor homodimerization, nuclear translocation, and the transcription of AR-regulated genes such as Prostate-Specific Antigen (PSA), ultimately leading to reduced tumor cell proliferation.[1][2] A novel antagonist, LT16, which incorporates the N-(4-(benzyloxy)phenyl)this compound scaffold, has been shown to fully antagonize clinical AR mutations and effectively suppress the proliferation of castration- and enzalutamide-resistant prostate cancer cells.[2]

Quantitative Data: Anticancer Activity

The cytotoxic effects of various piperidine-containing sulfonamides have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

| Compound Class | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Acylsulfonylpiperazines | C4-2 | Prostate | Varies (SAR study) | [3] |

| Thiohydantoin Analogues | LNCaP-AR | Prostate | 0.092 (Compound 80) | [1] |

| N-(4-(benzyloxy)phenyl)this compound | LNCaP (Enz-Res) | Prostate | Potent (Specific IC₅₀ not stated) | [2] |

| Piperidine Complex | A549 | Lung | 32.43 | [4] |

| Benzimidazole Derivatives | HepG2 | Liver | 4.31 (Compound 6) | |

| HCT-116 | Colon | 3.53 (Compound 6) | ||

| MCF-7 | Breast | 4.31 (Compound 6) |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

1. Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Test compound (this compound derivative)

2. Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the culture medium. Add 100-150 µL of DMSO to each well to dissolve the insoluble formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[5][6][7][8][9]

Applications in Neurological Disorders

The this compound scaffold has been instrumental in the design of inhibitors for enzymes implicated in the pathology of Alzheimer's disease (AD).

Mechanism of Action: BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the amyloidogenic pathway, which produces the amyloid-beta (Aβ) peptides that form senile plaques in the brains of AD patients. Piperidine sulfonamide derivatives have been designed to act as potent BACE1 inhibitors. By binding to the active site of the BACE1 enzyme, they block the initial cleavage of the Amyloid Precursor Protein (APP) into the C99 fragment, thereby preventing the subsequent generation of Aβ by γ-secretase. This shifts APP processing towards the non-amyloidogenic pathway, which is initiated by α-secretase.

Quantitative Data: BACE1 Inhibition

Structure-activity relationship (SAR) studies have identified several piperazine and piperidine sulfonamides with potent BACE1 inhibitory activity.

| Compound Class | BACE1 IC₅₀ | Selectivity | Reference |

| N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides | Low micromolar range | Not specified | [10] |

| Acyl guanidine (Verubecestat) | 2.2 nM | >45,000-fold vs CatD | |

| Deoxyvasicinone-donepezil hybrid | 0.129 nM (Compound 29) | Not specified | [11] |

Experimental Protocol: In Vitro BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to measure BACE1 activity and screen for inhibitors.

1. Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (a peptide containing a fluorophore and a quencher flanking the BACE1 cleavage site)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compounds (this compound derivatives)

-

Black 96-well or 384-well microplate

-

Fluorescence plate reader

2. Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer containing a small percentage of DMSO. Dilute the BACE1 enzyme and FRET substrate to their final working concentrations in cold assay buffer.

-

Assay Setup: To the wells of the microplate, add the test compound dilutions. Add wells for a positive control (enzyme, no inhibitor) and a negative control/blank (no enzyme).

-

Enzyme Addition & Incubation: Add the diluted BACE1 enzyme to all wells except the blank. Incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 320 nm, Em: 405 nm). Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint reading after a fixed incubation time at 37°C.

-

Data Analysis: The rate of increase in fluorescence is proportional to BACE1 activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Applications in Metabolic Disease (Type 2 Diabetes)

The this compound scaffold has been successfully employed to develop inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.

Mechanism of Action: DPP-IV Inhibition

DPP-IV is a serine protease that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut after a meal and play a crucial role in glucose homeostasis. By inhibiting DPP-IV, piperidine sulfonamide derivatives prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. Elevated levels of active GLP-1 stimulate glucose-dependent insulin secretion from pancreatic β-cells, suppress glucagon release from α-cells, and slow gastric emptying. This concerted action results in lower postprandial and fasting blood glucose levels.[6][12]

Quantitative Data: DPP-IV Inhibition

Various piperazine sulfonamide derivatives have been synthesized and evaluated for their DPP-IV inhibitory activity. The data often shows a strong dependence on the nature and position of substituents on the aromatic rings.

| Compound Series | R Group | Position | % Inhibition @ 100 µM | Reference |

| 1,4-bis(phenylsulfonyl)piperazine | -Cl | ortho | 22.6 | [6][13] |

| -Cl | para | 21.9 | [6][13] | |

| -CH₃ | ortho | 14.5 | [6][13] | |

| -CH₃ | para | 12.8 | [6][13] | |

| -F | para | 19.3 | [6][13] | |

| -H | - | 11.2 | [6][13] |

Note: The study highlights that electron-withdrawing groups and para-substitution generally improve activity.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the cleavage of a synthetic substrate by DPP-IV.

1. Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC [7-amino-4-methylcoumarin])

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

-

Test compounds and a known inhibitor (e.g., Sitagliptin)

-

Black 96-well microplate

-

Fluorescence plate reader

2. Procedure:

-

Reagent Preparation: Dilute the DPP-IV enzyme and substrate in assay buffer. Prepare serial dilutions of the test compounds and the standard inhibitor in assay buffer with a constant, low percentage of DMSO.

-

Assay Setup: Add 30 µL of assay buffer to each well. Add 10 µL of the diluted DPP-IV enzyme. Add 10 µL of the test compound dilutions or control solutions (solvent for 100% activity, standard inhibitor for positive control).

-

Pre-incubation: Gently mix and incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C.

-

Fluorescence Measurement: Read the fluorescence using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

Antibacterial Applications

The sulfonamide functional group is a classic antibacterial pharmacophore, and its incorporation into a piperidine scaffold has led to the development of novel agents targeting the essential folate biosynthesis pathway in bacteria.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo. Dihydropteroate synthase (DHPS) is a critical enzyme in this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This compound derivatives act as competitive inhibitors of DHPS due to their structural similarity to PABA. They bind to the PABA active site on the enzyme, blocking the formation of the essential folate precursor, 7,8-dihydropteroate. This disruption of the folate pathway inhibits the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Androgen receptor antagonists (antiandrogens): structure-activity relationships. | Semantic Scholar [semanticscholar.org]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BACE1 inhibitory activities of enantiomerically pure, variously substituted N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 14. researchgate.net [researchgate.net]

The Piperidine-1-sulfonamide Scaffold: A Versatile Player in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine-1-sulfonamide core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. Its unique structural features, combining the conformational flexibility of the piperidine ring with the hydrogen bonding capacity and metabolic stability of the sulfonamide group, have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the this compound moiety, focusing on its synthesis, biological activities, structure-activity relationships (SAR), and its role in modulating key signaling pathways.

Synthesis and Chemical Properties

The synthesis of this compound derivatives is typically achieved through the reaction of a piperidine precursor with a substituted sulfonyl chloride.[1] This straightforward and versatile approach allows for the introduction of a wide array of substituents on both the piperidine ring and the aromatic ring of the sulfonyl chloride, enabling extensive SAR studies.

A general synthetic strategy involves a multi-step process that may include substitution, deprotection, and condensation reactions.[2][3] For instance, a common route begins with the protection of the piperidine nitrogen, followed by functionalization of the ring, and concluding with deprotection and subsequent reaction with a desired sulfonyl chloride.[1][4] The choice of reagents and reaction conditions can be tailored to achieve specific derivatives with desired physicochemical properties.[1]

Therapeutic Applications and Biological Activities

The this compound scaffold has been incorporated into a diverse range of biologically active molecules, targeting various enzymes and receptors. This has led to the development of compounds with antibacterial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[2][5][6]

Antibacterial Activity

Several studies have highlighted the potent antibacterial activity of this compound derivatives.[2][7][8] These compounds often act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[2][7][8] By mimicking the natural substrate, p-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolate, which is essential for DNA synthesis and bacterial growth.[2] Some derivatives have also been shown to damage the bacterial cell membrane, suggesting a dual mechanism of action.[2][7][8]

Anticancer Activity

In the realm of oncology, this compound derivatives have shown promise as androgen receptor (AR) antagonists for the treatment of prostate cancer.[9] These compounds competitively bind to the ligand-binding pocket of the AR, disrupting its nuclear translocation, homodimerization, and the transcription of AR-regulated genes.[9] This mechanism effectively blocks the signaling pathway that drives prostate cancer cell proliferation.[9]

Neurological Disorders

The this compound scaffold has also been explored for the treatment of Alzheimer's disease. Certain derivatives act as γ-secretase inhibitors, modulating the production of amyloid-beta (Aβ) peptides, which are central to the pathology of the disease.[10] By inhibiting γ-secretase, these compounds can reduce the levels of toxic Aβ species in the brain.[10]

Anti-diabetic Activity

Researchers have designed and synthesized this compound derivatives as potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.[11] Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[11]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives, highlighting their potency against different biological targets.

| Compound ID | Target | Assay | Activity (µg/mL) | Reference |